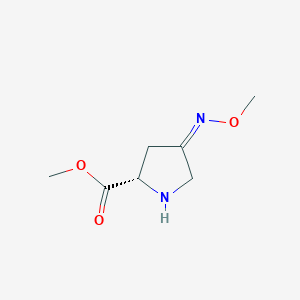
(S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale chiral separation techniques. For example, the separation of chiral intermediates using Gaussian calculation and crystallization methods has been developed for the production of similar compounds . These methods ensure high yield and purity, making them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a chiral ligand, binding to enzymes and altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: Used as an intermediate for dipeptidyl peptidase IV inhibitors.
(2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: An intermediate for the anti-HCV drug Velpatasvir.
Uniqueness
(S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which make it a valuable compound for asymmetric synthesis and chiral separation techniques. Its versatility in various chemical reactions and applications in different fields further highlight its importance.
Propiedades
Fórmula molecular |
C7H12N2O3 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
methyl (2S,4Z)-4-methoxyiminopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-11-7(10)6-3-5(4-8-6)9-12-2/h6,8H,3-4H2,1-2H3/b9-5-/t6-/m0/s1 |
Clave InChI |
IOVCVSSMMASCMX-OHGWLYEESA-N |
SMILES isomérico |
COC(=O)[C@@H]1C/C(=N/OC)/CN1 |
SMILES canónico |
COC(=O)C1CC(=NOC)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



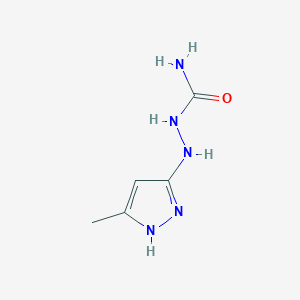
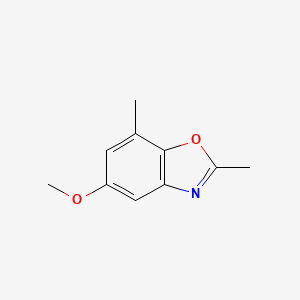
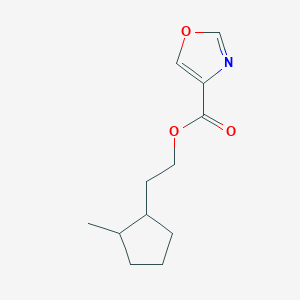
![3-(Hydroxymethyl)benzo[d]isoxazol-5-ol](/img/structure/B12873983.png)
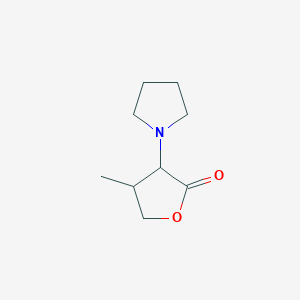
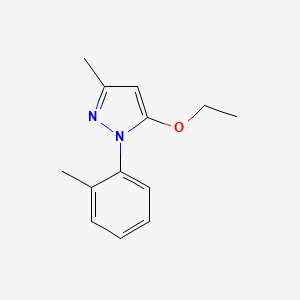
![2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874014.png)
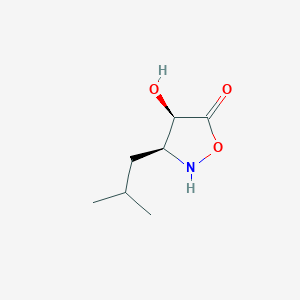

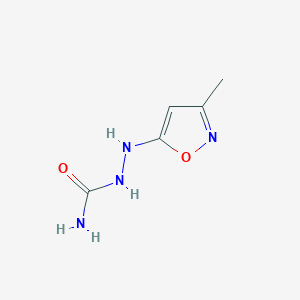

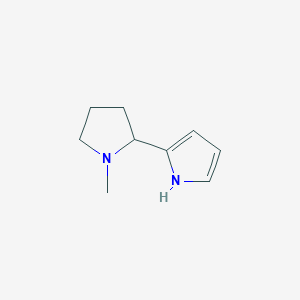
![1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12874053.png)
